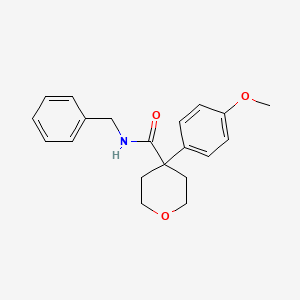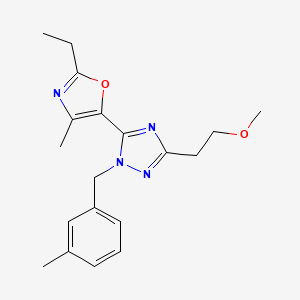
6-methyl-2,4-quinolinedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2,4-quinolinedicarboxylic acid (MQDA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and material science. MQDA is a heterocyclic compound that contains a quinoline ring and two carboxylic acid groups.
作用机制
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid is not fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of 6-methyl-2,4-quinolinedicarboxylic acid are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
6-methyl-2,4-quinolinedicarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the biochemical and physiological effects of 6-methyl-2,4-quinolinedicarboxylic acid.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, 6-methyl-2,4-quinolinedicarboxylic acid is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
未来方向
There are several future directions for the research on 6-methyl-2,4-quinolinedicarboxylic acid. One area of interest is the development of 6-methyl-2,4-quinolinedicarboxylic acid-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new 6-methyl-2,4-quinolinedicarboxylic acid derivatives with improved properties such as increased fluorescence intensity and reduced toxicity. Finally, the use of 6-methyl-2,4-quinolinedicarboxylic acid in the synthesis of new MOFs with unique properties is also an area of interest for future research.
Conclusion:
In conclusion, 6-methyl-2,4-quinolinedicarboxylic acid is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-methyl-2,4-quinolinedicarboxylic acid have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of 6-methyl-2,4-quinolinedicarboxylic acid, it is clear that it holds great promise for the future of scientific research.
合成方法
6-methyl-2,4-quinolinedicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base, the reaction of 2-amino-4-methylquinoline with ethyl oxalate, and the reaction of 2,4-dichloroquinoline with sodium malonate. The most commonly used method for synthesizing 6-methyl-2,4-quinolinedicarboxylic acid is the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base. This method yields a high purity product and is relatively easy to perform.
科学研究应用
6-methyl-2,4-quinolinedicarboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
属性
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2,4-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)

![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5624641.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)